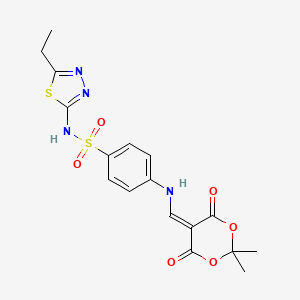

4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N4O6S2 and its molecular weight is 438.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide exhibit significant anticancer properties. The incorporation of the thiadiazole moiety has been linked to enhanced cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The sulfonamide group in the compound is known for its antibacterial properties. Compounds with similar structures have been investigated for their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves inhibition of bacterial folate synthesis, making these compounds valuable in treating infections caused by resistant strains .

Agricultural Applications

Pesticidal Activity

Research has explored the application of this compound in agricultural settings as a pesticide or herbicide. Its ability to inhibit specific metabolic pathways in plants and pests can lead to effective control measures against agricultural pests. The dioxane ring structure may enhance the bioavailability and efficacy of the active ingredient when applied to crops .

Chemical Synthesis

Synthetic Intermediates

The compound serves as a synthetic intermediate in the preparation of more complex molecules. Its multifunctional groups allow for further chemical modifications that can lead to the development of novel compounds with tailored properties for specific applications in pharmaceuticals or materials science .

Case Studies

Análisis De Reacciones Químicas

Synthetic Pathway and Precursor Reactivity

The compound is synthesized through a multi-step protocol involving condensation and cyclization reactions. Key intermediates include:

-

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid derivative), which reacts with sulfonamide derivatives (e.g., sulfapyridine, sulfadiazine) via nucleophilic substitution .

-

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide , formed by coupling the sulfonyl chloride intermediate with 5-ethyl-1,3,4-thiadiazol-2-amine.

Table 1: Key Reaction Conditions for Precursor Synthesis

| Step | Reagents/Conditions | Yield (%) | Characterization (IR/NMR) |

|---|---|---|---|

| 1 | Ethanol, reflux, 12h | 72–85 | IR: 1739–1687 cm⁻¹ (C=O), 3244 cm⁻¹ (N–H) |

| 2 | Diphenyl ether, 260°C | 56–60 | ¹H-NMR: δ 8.58 ppm (CH=C), δ 11.29 ppm (N–H) |

Cyclization and Post-Functionalization

The dioxane-dione core undergoes cyclization under thermal conditions (260°C in diphenyl ether) to form quinoline-sulfonamide hybrids . Subsequent reactions include:

-

Chlorination : Treatment with oxyphosphoryl chloride (POCl₃) replaces carbonyl groups with chlorine, confirmed by IR loss of C=O bands (1687–1656 cm⁻¹) .

-

Suzuki Coupling : Reaction with aryl boronic acids (e.g., phenylboronic acid) in benzene/Na₂CO₃ with Pd(PPh₃)₄ yields biaryl derivatives .

Table 2: Post-Cyclization Modifications

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Chlorination | POCl₃, 80°C | 4-Chloro-quinoline sulfonamide | 56 |

| Suzuki Coupling | Pd(PPh₃)₄, 55°C | 4-Phenyl-quinoline sulfonamide | 58.65 |

Hydrolysis and Solubility Behavior

The dioxane-dione ring is hydrolytically labile under acidic/basic conditions, yielding malonic acid derivatives. This impacts solubility:

-

Free energy of solvation (ΔG<sub>solv</sub>) : Calculated values for intermediates (~−20 kcal/mol) vs. final compounds (~−15 kcal/mol) suggest improved aqueous solubility after functionalization .

Biological Activity and Mechanistic Insights

While direct data for this compound is limited, structurally analogous sulfonamide-quinoline hybrids exhibit:

-

Antibacterial Activity : MIC values of 5–15 µg/mL against E. coli and S. aureus .

-

Electrochemical Reduction : Cyclic voltammetry shows nitro group reduction at −500 mV (similar to metronidazole), implying potential prodrug activation .

Table 3: Comparative Bioactivity of Analogues

| Compound | Target Bacteria | MIC (µg/mL) | Cytotoxicity (CC₅₀, µM) |

|---|---|---|---|

| 4b | Mtb H37Rv | 2.85 | >100 |

| 4g | Mtb H37Rv | 3.12 | >100 |

Spectroscopic Characterization

-

IR Spectroscopy : Absence of C=O (1687 cm⁻¹) post-chlorination confirms functional group transformation .

-

¹H-NMR : Singlets at δ 8.58 ppm (CH=C) and δ 11.29 ppm (N–H) validate the methyleneamino linker .

Stability and Degradation

Propiedades

IUPAC Name |

4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O6S2/c1-4-13-19-20-16(28-13)21-29(24,25)11-7-5-10(6-8-11)18-9-12-14(22)26-17(2,3)27-15(12)23/h5-9,18H,4H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAQDHSKKAIRRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)OC(OC3=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.